molecular formula C15H14N2OS B1438844 1-(2-furylmethyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol CAS No. 1105188-88-2

1-(2-furylmethyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol

Cat. No. B1438844
M. Wt: 270.4 g/mol
InChI Key: DGQJUBRJYRMSGH-UHFFFAOYSA-N
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Description

1-(2-Furylmethyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol, also known as FIT, is an important organic compound with a wide range of applications in the field of chemistry. It is an important building block for the synthesis of various compounds, and its ability to form strong bonds with other molecules makes it a useful tool for the development of new materials. FIT is also used in the synthesis of pharmaceuticals and agrochemicals, as well as in the production of dyes and pigments.

Scientific Research Applications

  • Synthesis and Electrophilic Reactions

    • Imidazoles such as 1-(2-furylmethyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol are synthesized via condensation reactions and are further converted to N-methyl derivatives. These compounds undergo various electrophilic substitution reactions like acylation, bromination, nitration, sulfonation, and hydroxymethylation (Vlasova, Aleksandrov, & El’chaninov, 2010).
  • Corrosion Inhibition

    • Imidazole derivatives demonstrate corrosion inhibition properties, useful in protecting mild steel in acidic environments. Their effectiveness is assessed through various methods including gravimetric, electrochemical, and computational studies, indicating the formation of a protective layer on the steel surface (Ammal, Prajila, & Joseph, 2018).
  • Electrochemical Properties

    • The electrochemical properties of imidazole-2-thiols, including oxidation and reduction potentials, are studied in different solutions. The effects of substituents on these properties are analyzed, providing insights into the thermodynamic aspects of these compounds (Po, Shariff, Masse, Freeman, & Keindl-yu, 1991).
  • Reactivity with Electrophilic Reagents

    • The reactivity of imidazole derivatives with electrophilic reagents is a critical area of study, where the influence of imidazole substituents on furan and thiophene rings is explored using NMR spectroscopy and quantum-chemical calculations (Vlasova et al., 2011).
  • Chemiluminescence and Fluorescence

    • Imidazole derivatives exhibit chemiluminescence and fluorescence properties. Studies on various imidazole derivatives, including those with 2-furyl groups, show their potential in chemiluminescent assays and fluorescence-based applications (Han et al., 2011).
  • Antimicrobial Applications

    • Certain imidazole derivatives show antimicrobial activity against various bacteria, molds, and yeasts. Their structures and activities are explored through spectral data and antimicrobial screening, indicating potential applications in medical and pharmaceutical fields (Tien et al., 2016).

properties

IUPAC Name

3-(furan-2-ylmethyl)-4-(4-methylphenyl)-1H-imidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2OS/c1-11-4-6-12(7-5-11)14-9-16-15(19)17(14)10-13-3-2-8-18-13/h2-9H,10H2,1H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGQJUBRJYRMSGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CNC(=S)N2CC3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701148767
Record name 1-(2-Furanylmethyl)-1,3-dihydro-5-(4-methylphenyl)-2H-imidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701148767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-furylmethyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol

CAS RN

1105188-88-2
Record name 1-(2-Furanylmethyl)-1,3-dihydro-5-(4-methylphenyl)-2H-imidazole-2-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1105188-88-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Furanylmethyl)-1,3-dihydro-5-(4-methylphenyl)-2H-imidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701148767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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